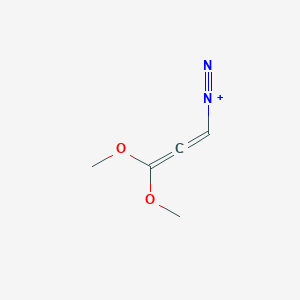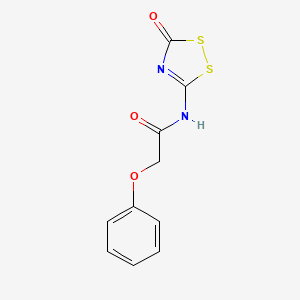
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with 3-amino-1,2,4-dithiazole-5-thione in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The dithiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiazole ring can lead to the formation of thiols or disulfides.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiazole ring may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and proteins. The dithiazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the phenoxyacetamide group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide: Similar in structure but lacks the phenoxyacetamide group.
2-Phenoxyacetic acid: Contains the phenoxy group but lacks the dithiazole ring.
Uniqueness
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide is unique due to the combination of the dithiazole ring and phenoxyacetamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
918503-87-4 |
|---|---|
Molecular Formula |
C10H8N2O3S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
N-(5-oxo-1,2,4-dithiazol-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(11-9-12-10(14)17-16-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13,14) |
InChI Key |
JESKNZYTIFETCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=O)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


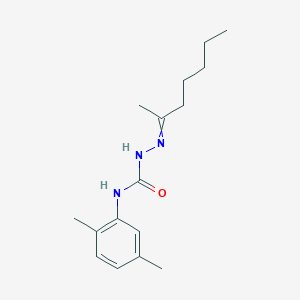
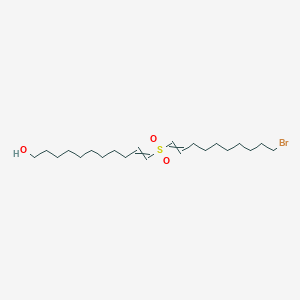

![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)

![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
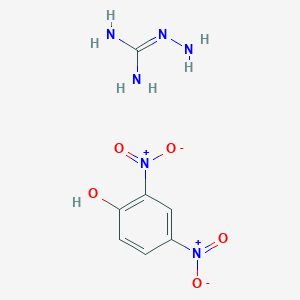
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)

![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
